molecular formula C8H13F2NO B2535037 N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine CAS No. 1955564-24-5

N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine

Cat. No.: B2535037
CAS No.: 1955564-24-5
M. Wt: 177.195
InChI Key: YKLGJKDFPSTNGV-UHFFFAOYSA-N
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Description

N-[1-(4,4-Difluorocyclohexyl)ethylidene]hydroxylamine is a fluorinated organic compound featuring a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions, conjugated to an ethylidene hydroxylamine group. Although direct pharmacological or toxicological data for this compound are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where fluorine substitution and hydroxylamine functionality are advantageous.

Properties

IUPAC Name

(NE)-N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h7,12H,2-5H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLGJKDFPSTNGV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine typically involves the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. The difluorocyclohexyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of a difluorocyclohexyl group and ethylidene hydroxylamine distinguishes it from related structures. Below is a comparative analysis with key analogs:

Compound Name Key Features Functional Implications Reference
N-[1-(4,4-Difluorocyclohexyl)ethylidene]hydroxylamine 4,4-difluorocyclohexyl + ethylidene hydroxylamine Enhanced metabolic stability; potential for chelation or redox activity
AMG-bis-006 (from ) 4,4-Difluorocyclohexan-1-one + imidazole-carboxamide Targets κ-opioid receptors; ketone group may influence binding affinity
Crystalline benzimidazole derivative () 4,4-Difluorocyclohexyl + benzimidazole + ethanesulfonamide Pharmaceutical use (e.g., kinase inhibition); sulfonamide enhances solubility
Dopamine HCl () Catecholamine structure with ethylamine backbone Neurotransmitter activity; polar hydroxyl groups enable receptor interaction
(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine () Methoxy-substituted benzyl + phenylethylamine Likely psychoactive properties; methoxy groups modulate lipophilicity

Electronic and Physicochemical Properties

  • Fluorine Substitution: The 4,4-difluorocyclohexyl group increases electronegativity and reduces ring puckering compared to non-fluorinated cyclohexanes (e.g., N,N-Dimethylcyclohexylamine in ), enhancing membrane permeability and resistance to oxidative metabolism .

Biological Activity

N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine, with the CAS number 1955564-24-5, is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound this compound features a unique structure characterized by the presence of a difluorocyclohexyl group attached to an ethylidene hydroxylamine moiety. This distinctive configuration may influence its interaction with biological targets.

Research Findings

Recent studies have explored the biological activity of related compounds, which provide insights into the potential effects of this compound:

  • Antitumor Activity : Research on similar hydroxylamine derivatives indicates potential antitumor effects through apoptosis induction in cancer cells. For instance, hybrid molecules containing hydroxylamines have shown significant reductions in tumor viability in preclinical models .
  • Antioxidant Properties : Compounds with hydroxylamine groups are often evaluated for their antioxidant capabilities. They may protect against cellular damage caused by reactive oxygen species (ROS), contributing to overall cellular health.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated extensively:

  • Study on Hydroxylamine Derivatives :
    • Objective : To evaluate the cytotoxic effects of various hydroxylamine derivatives on cancer cell lines.
    • Findings : Certain derivatives exhibited significant cytotoxicity and were able to induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Antioxidant Evaluation :
    • Objective : Assess the antioxidant capacity of hydroxylamine-based compounds.
    • Findings : These compounds demonstrated strong free radical scavenging abilities and reduced lipid peroxidation in cellular models.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds based on their structural features and biological effects.

Compound NameStructure FeaturesBiological Activity
HydroxylamineSimple hydroxylamine structureAntioxidant, enzyme inhibitor
N-(2-hydroxyethyl)-N'-methylhydroxylamineContains hydroxyethyl groupCytotoxicity against tumor cells
N-[1-(3-fluorophenyl)ethylidene]hydroxylamineAromatic substitutionPotential anti-inflammatory effects

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